3-(2-Chloropyrimidin-5-YL)propanal

Medicinal Chemistry Covalent Inhibitor Design Nucleophilic Aromatic Substitution

Sourcing a dual-reactive pyrimidine scaffold for parallel library synthesis often involves supply inconsistency. 3-(2-Chloropyrimidin-5-yl)propanal (CAS 1196153-57-7) resolves this with reliable availability. Key specifications: • Orthogonal reactivity: 2-Cl site for high-yield SNAr (up to 99%) and propanal handle for reductive amination. • Validated scaffold: Core structure in targeted covalent inhibitors (e.g., MSK1 Cys440 targeting) and antiviral nucleoside precursors. • Consistent supply: Stocked for immediate shipping to support med chem and agrochemical discovery campaigns.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
Cat. No. B14174015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyrimidin-5-YL)propanal
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)CCC=O
InChIInChI=1S/C7H7ClN2O/c8-7-9-4-6(5-10-7)2-1-3-11/h3-5H,1-2H2
InChIKeyOZYFZYBKIXWVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloropyrimidin-5-yl)propanal Overview


3-(2-Chloropyrimidin-5-yl)propanal (CAS 1196153-57-7) is a heterocyclic aldehyde building block characterized by a 2-chloropyrimidine core tethered to a propanal chain [1]. This compound features a reactive 2-chloro substituent suitable for nucleophilic aromatic substitution (SNAr) and an aldehyde functional group that enables downstream transformations including reductive amination, Grignard additions, and aldol condensations [2]. Its dual-reactive architecture positions it as a versatile intermediate in the synthesis of kinase inhibitors, antiviral agents, and pest-control compounds [3].

Reactive handle 2-Chloro group for SNAr diversification or covalent kinase targeting
Aldehyde chemistry Direct reductive amination, Grignard, aldol condensations
Regioselective scaffold 5-linked propanal preserved during 2-Cl cross-coupling

Why 3-(2-Chloropyrimidin-5-yl)propanal Is Irreplaceable


The unique substitution pattern of 3-(2-chloropyrimidin-5-yl)propanal—specifically, the 2-chloro group on the pyrimidine ring and the 5-linked propanal chain—dictates its reactivity profile and synthetic utility. Replacing it with a non-chlorinated analog (e.g., 3-(pyrimidin-5-yl)propanal) eliminates the site for SNAr-mediated diversification [1], while substituting the aldehyde with an ester (e.g., ethyl 3-(2-chloropyrimidin-5-yl)propanoate) removes the electrophilic carbonyl handle required for reductive amination and other aldehyde-specific chemistries . Even minor positional shifts (e.g., 4-yl vs. 5-yl attachment) can alter electronic properties and regioselectivity in cross-coupling reactions . The following quantitative evidence demonstrates why this specific scaffold is non-fungible in targeted synthetic workflows.

Target feature
Common substitute
Why not interchangeable
2-Chloro SNAr site
Non-chlorinated pyrimidine analog
Loss of covalent cysteine targeting and diversification handle
Propanal aldehyde
Ethyl ester analog
Requires extra hydrolysis step; aldehyde-specific chemistries lost
5-Position attachment
4-yl positional isomer
May alter cross-coupling regioselectivity and electronic profile

3-(2-Chloropyrimidin-5-yl)propanal: Differentiation Evidence


SNAr Reactivity of the 2-Chloro Group

The 2-chloro substituent on the pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) with cysteine residues, enabling covalent kinase inhibition. A study on 2,5-dichloropyrimidine-based MSK1 inhibitors demonstrated that the 2-chloro moiety is displaced via an SNAr mechanism, forming a covalent bond with Cys440 [1]. In contrast, the non-chlorinated analog 3-(pyrimidin-5-yl)propanal (CAS 944907-26-0) lacks this reactive handle, precluding such covalent targeting . Comparative nucleophilic displacement studies show that 2-chloropyrimidine reacts with nucleophiles under microwave irradiation to afford products in up to 99% yield within minutes, whereas the corresponding 2-bromo analog exhibits distinct electrochemical reduction behavior, suggesting divergent reactivity profiles [2][3].

SNAr Reactivity
Class-level inference
2-Cl present vs. absent in non-chlorinated analog. Enables covalent Cys440 engagement in MSK1. Reported SNAr yields up to 99% under microwave.
Enables covalent inhibitor design and diversification
In vitro kinase assay context; reactivity advantage over 2-Br analog
Medicinal Chemistry Covalent Inhibitor Design Nucleophilic Aromatic Substitution

Aldehyde Reactivity for Reductive Amination & C-C Bond Formation

The propanal side chain provides an electrophilic carbonyl group that is absent in ester or acid derivatives. Comparative reactivity data indicate that aldehydes (e.g., propanal) are significantly more reactive toward nucleophiles than esters or ketones due to reduced steric hindrance and greater electrophilicity [1]. For instance, propanal reacts with nucleophiles approximately 10- to 100-fold faster than the corresponding methyl ester in model systems, a trend that translates to higher yields in reductive amination and Grignard reactions when using aldehyde-containing building blocks [2]. The ester analog ethyl 3-(2-chloropyrimidin-5-yl)propanoate (CAS 2119988-37-1) requires prior hydrolysis to the carboxylic acid before undergoing similar transformations, adding synthetic steps and reducing overall efficiency .

Aldehyde Reactivity
Class-level inference
Aldehyde vs. ester: ~10–100× faster nucleophilic addition. Direct reductive amination, Grignard, aldol without hydrolysis.
Streamlines amine and alcohol library synthesis
Class-level kinetic trend; ester analog requires extra deprotection
Synthetic Chemistry Reductive Amination Carbonyl Reactivity

Regioselectivity of 5-Position Attachment

The attachment of the propanal chain at the 5-position of the pyrimidine ring, rather than the 2- or 4-position, directs subsequent transformations and influences biological target engagement. In Suzuki-Miyaura cross-coupling reactions, 2-chloropyrimidines undergo selective displacement at the 2-position, leaving the 5-substituent intact for further elaboration [1]. This regioselectivity is crucial for constructing complex molecules with defined substitution patterns. For example, patents from BASF describe imino compounds bearing a 2-chloropyrimidin-5-yl moiety as pest-control agents, highlighting the functional importance of the 5-position linkage [2]. In contrast, 2-chloropyrimidin-4-yl derivatives (e.g., 3-(2-chloropyrimidin-4-yl)-2,2-dimethylpropanal) exhibit altered electronic properties and may follow different cross-coupling regioselectivity rules .

5-Position Regioselectivity
Class-level inference
Suzuki coupling displaces 2-Cl selectively; 5-substituent remains intact. 4-yl isomer may show competitive reactivity.
Preserves aldehyde during cross-coupling elaboration
Palladium-catalyzed conditions; patent examples support 5-yl utility
Regioselectivity Cross-Coupling Synthetic Methodology

Analytical Characterization and Purity Assurance

For procurement purposes, 3-(2-chloropyrimidin-5-yl)propanal is commercially available with a minimum purity specification of NLT 98% . This level of purity is essential for reproducible synthetic outcomes and is supported by analytical documentation including NMR, HPLC, and LC-MS . In contrast, many custom-synthesized pyrimidine analogs lack standardized purity certifications or come with lower purity grades (e.g., 95%), which can introduce variability in reaction yields and downstream biological assays . The availability of MFCD13189861 and comprehensive analytical data sheets reduces the need for in-house re-purification and accelerates project timelines.

Purity Specification
Data to verify
NLT 98% purity; analytical documentation (NMR, HPLC, LC-MS) available.
Reduces re-purification overhead
Supplier specification; verify independently for critical workflows
Analytical Chemistry Quality Control Procurement Specification

3-(2-Chloropyrimidin-5-yl)propanal: Optimal Use Cases


Covalent Kinase Inhibitor Development

Researchers developing targeted covalent inhibitors (TCIs) for kinases with accessible cysteine residues can leverage the 2-chloro group as an SNAr warhead. The chloropyrimidine scaffold has been validated in MSK1 inhibitor programs, where the 2-chloro moiety covalently modifies Cys440 [1]. The 5-linked propanal chain can be further derivatized via reductive amination to introduce amine-containing pharmacophores, expanding the chemical space accessible from this single building block [2].

Agrochemical Pest-Control Intermediate

Agrochemical discovery teams can utilize 3-(2-chloropyrimidin-5-yl)propanal as a key intermediate for synthesizing imino compounds with 2-chloropyrimidin-5-yl substituents, which have demonstrated efficacy as pest-control agents in agricultural applications [3]. The aldehyde handle facilitates condensation with amines to form imine linkages, a common motif in pesticide design.

Synthesis of 5-Substituted Nucleoside Analogs

The compound serves as a versatile precursor for constructing 5-substituted pyrimidine carbocyclic nucleosides, which are of interest as antiviral and anticancer agents [4]. The propanal chain can be homologated or reduced to introduce the required hydroxymethyl or alkyl groups found in nucleoside mimics, while the 2-chloro group allows for late-stage diversification.

Parallel Library Synthesis via SNAr and Reductive Amination

Medicinal chemistry groups engaged in parallel synthesis can exploit the orthogonal reactivity of the 2-chloro and aldehyde groups. The 2-chloro site undergoes rapid SNAr with diverse amines under microwave conditions (yields up to 99%) [5], while the aldehyde can be independently reacted with primary amines in reductive amination protocols. This orthogonal reactivity minimizes protecting group manipulations and accelerates the generation of compound libraries .

Application
Selection Property
Validation Focus
Covalent kinase inhibitor research
SNAr-reactive 2-chloro warhead
Cysteine-target engagement assays
Agrochemical intermediate development
Aldehyde for imine condensation
Pest-control activity screening
5-Substituted nucleoside analog synthesis
Propanal chain for homologation/reduction
Antiviral or anticancer biological evaluation
Parallel library synthesis
Orthogonal SNAr + aldehyde reactivity
Library diversity and yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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